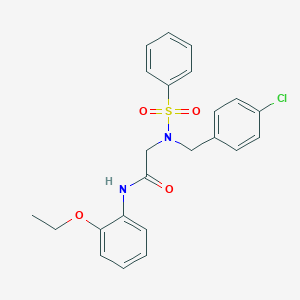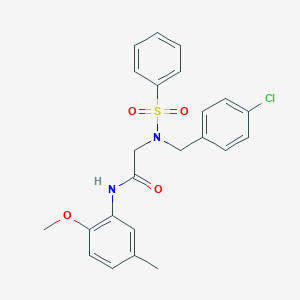![molecular formula C23H19ClN2O5S B301021 Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301021.png)
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly known as MCTB, and it has been found to have several biochemical and physiological effects that make it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action for MCTB is not fully understood, but research has shown that it interacts with several cellular pathways that are involved in cell growth and survival. MCTB has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation, which could explain its potential as an anticancer agent. Additionally, MCTB has been found to modulate the activity of several transcription factors that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MCTB has several biochemical and physiological effects that make it a promising candidate for further study. Research has shown that MCTB can induce apoptosis in cancer cells, inhibit the activity of several enzymes involved in cancer cell proliferation, and modulate the activity of several transcription factors involved in inflammation and oxidative stress. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MCTB for lab experiments is its potential as an anticancer agent. Research has shown that MCTB can induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases. However, one of the limitations of MCTB for lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for MCTB that could lead to further scientific discoveries. One area of study could be the development of MCTB analogs with improved anticancer activity. Additionally, further research could be conducted to fully understand the mechanism of action for MCTB and its potential applications in the study of various diseases. Finally, research could be conducted to optimize the synthesis method for MCTB, making it more accessible for scientific research.
Conclusion:
In conclusion, Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has several potential applications in scientific research. Its potential as an anticancer agent, anti-inflammatory agent, and antioxidant make it a promising candidate for further study. While its complex synthesis method may present a limitation, the future directions for MCTB could lead to further scientific discoveries.
Synthesemethoden
The synthesis of MCTB involves a series of chemical reactions that require careful attention to detail. The first step involves the condensation of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde and 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid to form the intermediate compound, which is then treated with methyl 4-aminobenzoate to yield the final product. The synthesis method for MCTB is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MCTB has been found to have several potential applications in scientific research. One of the most promising areas of study is its potential as an anticancer agent. Research has shown that MCTB can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further study in the field of cancer research. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
Eigenschaften
Produktname |
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molekularformel |
C23H19ClN2O5S |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
methyl 4-[[(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H19ClN2O5S/c1-5-10-31-20-17(24)11-14(12-18(20)29-3)13-19-21(27)26(2)23(32-19)25-16-8-6-15(7-9-16)22(28)30-4/h1,6-9,11-13H,10H2,2-4H3/b19-13-,25-23? |
InChI-Schlüssel |
YUGANXAFWWUREJ-OTXCQBAASA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300944.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
amino]acetamide](/img/structure/B300960.png)